N-(2-aminocyclohexyl)bicyclo[2.2.1]heptane-2-carboxamide hydrochloride
Overview
Description
“N-(2-aminocyclohexyl)bicyclo[2.2.1]heptane-2-carboxamide hydrochloride” is a chemical compound with the CAS Number: 1803598-79-9 . It has a molecular weight of 272.82 . The compound is typically stored at 4 degrees Celsius and is usually in the form of a powder .
Molecular Structure Analysis
The IUPAC Name for this compound is "N-(2-aminocyclohexyl)bicyclo[2.2.1]heptane-2-carboxamide hydrochloride" . The InChI Code is "1S/C14H24N2O.ClH/c15-12-3-1-2-4-13(12)16-14(17)11-8-9-5-6-10(11)7-9;/h9-13H,1-8,15H2,(H,16,17);1H" .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 272.82 . The compound is typically stored at 4 degrees Celsius .Scientific Research Applications
Life Sciences Research
This compound is utilized in life sciences research due to its potential biological activity. It can be used as a reference standard in pharmacological studies to understand its interaction with biological systems .
Material Science
In material science, this compound’s unique structure could be explored for the development of novel materials with specific properties, such as increased durability or specialized conductivity .
Chemical Synthesis
The compound serves as a building block in chemical synthesis. Its bicyclic structure is particularly valuable for constructing complex organic molecules, which can be used in the synthesis of pharmaceuticals and agrochemicals .
Chromatography
Due to its distinct chemical properties, this compound can be used as a calibration standard in chromatographic methods, aiding in the separation and analysis of complex mixtures .
Analytical Chemistry
In analytical chemistry, it can be employed in method development for the detection and quantification of similar compounds within various samples, enhancing the accuracy of analytical results .
Organocatalysis
The compound’s structure allows for its use in organocatalysis, facilitating asymmetric synthesis processes. This is crucial for producing enantiomerically pure substances, which are important in the creation of certain medications .
Drug Discovery
Its bicyclic core is a feature of many bioactive compounds, making it a valuable scaffold in drug discovery. Researchers can modify its structure to develop new drug candidates with potential therapeutic effects .
Thermophysical Property Research
The compound can be studied for its thermophysical properties, which are essential for understanding its behavior under different temperature and pressure conditions. This information is vital for process design and safety assessments in chemical engineering .
Safety and Hazards
The safety information available indicates that this compound may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
properties
IUPAC Name |
N-(2-aminocyclohexyl)bicyclo[2.2.1]heptane-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O.ClH/c15-12-3-1-2-4-13(12)16-14(17)11-8-9-5-6-10(11)7-9;/h9-13H,1-8,15H2,(H,16,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSJBZDLJZORFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)NC(=O)C2CC3CCC2C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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